Decylubiquinone
Overview
Description
Decylubiquinone is a member of the class of 1,4-benzoquinones. It is a 2,3-dimethoxybenzoquinone which has been substituted at positions 5 and 6 by decyl and methyl groups . It has a role as a cofactor and is functionally related to a 6-decylubiquinol .
Synthesis Analysis
Decylubiquinone is an exogenous, hydrophobic quinone that has a 10-carbon side chain with a methyl group at the end and can travel into mitochondrial membranes unaided . It accepts electrons from complex I and is reduced to decylubiquinol, which subsequently transfers electrons to complex III .Molecular Structure Analysis
The molecular formula of Decylubiquinone is C19H30O4 . Its IUPAC name is 2-decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione .Chemical Reactions Analysis
Decylubiquinone has been found to increase complex I/III and complex II/III activities by 64 and 80%, respectively . It also attenuates reductions in oxygen consumption at high concentrations of the complex III inhibitor myxothiazol .Physical And Chemical Properties Analysis
Decylubiquinone has a molecular weight of 322.4 g/mol . It is a solution in ethanol . Its solubility in DMF and DMSO is 10 mg/ml, and in ethanol is 15 mg/ml .Scientific Research Applications
Mitochondrial Function Enhancement
Decylubiquinone has been found to significantly improve mitochondrial function. A study by Telford et al. (2010) showed that decylubiquinone increased complex I/III and complex II/III activities in synaptosomes, which are nerve terminal portions. This enhancement was observed particularly during inhibition of complexes I and III, suggesting a potential benefit of decylubiquinone in diseases where these mitochondrial complexes are deficient.
Potential in Cancer Treatment
Decylubiquinone has shown promise in cancer treatment. Li et al. (2022) found that decylubiquinone significantly inhibited colorectal cancer growth in patient-derived xenograft and CT26 xenograft models. Similarly, Cao et al. (2020) identified decylubiquinone as an effective agent against breast cancer, primarily by suppressing tumor-induced angiogenesis.
Investigating Mitochondrial Respiratory Chain Complex Activity
Research by Bénit et al. (2008) examined the interaction of decylubiquinone with mitochondrial respiratory chain complex I. They discovered that decylubiquinol, the reduced form of decylubiquinone, significantly impedes complex I activity. This finding is crucial for assays involving complex I, highlighting the importance of maintaining decylubiquinone in its oxidized form during such experiments.
Application in Mitochondrial Dysfunction Research
Decylubiquinone has been used in studies investigating mitochondrial dysfunction. Pinho et al. (2013) utilized decylubiquinone in a systematic analysis of mitochondrial respiratory chain inhibitors on zebrafish development and cardiovascular function. This research highlights decylubiquinone's utility in developing in vivo models for testing mitochondria-targeted drugs.
Modulating Mitochondrial Unselective Channel
Decylubiquinone has been observed to modulate the mitochondrial unselective channel in Saccharomyces cerevisiae, as reported by Gutiérrez-Aguilar et al. (2014). The study found that decylubiquinone suppresses the opening of the Saccharomyces cerevisiae Mitochondrial Unselective Channel (ScMUC), indicating the presence of a ubiquinone-binding site in the channel.
Exploring Complex I Activity
Michel et al. (2011) investigated the role of the L, M, and N subunits inComplex I of the mitochondrial respiratory chain. They used decylubiquinone to examine its effects on deamino-NADH oxidase activity and proton translocation. The study revealed that decylubiquinone stimulated these activities in wild-type membrane vesicles, offering insights into the common function of these subunits in Complex I.
Inhibition of Mitochondrial Respiratory Chain Complex III
Research by Le et al. (2007) on adaphostin, a dihydroquinone derivative, demonstrated that decylubiquinone inhibited reduced decylubiquinone-induced cytochrome c reduction in mitochondria. This identified complex III as the inhibition site by adaphostin, indicating decylubiquinone's role in complex III activity and its potential as a target for antineoplastic agents.
Evaluating Antioxidant Effects
Mitoquinone, a mitochondrial-targeted coenzyme Q analog, was studied by Lepera et al. (2014) to assess its antioxidant effects. Decylubiquinone, along with other coenzyme Q analogs, showed significant inhibition of superoxide release, suggesting its potential antioxidant properties independent of mitochondrial targeting.
Study of Alternative NADH Dehydrogenases
Eschemann et al. (2005) identified 1-hydroxy-2-dodecyl-4(1H)quinolone as a high-affinity inhibitor of alternative NADH dehydrogenases, with bisubstrate and inhibition kinetics examined for NADH and decylubiquinone. This study underscores the importance of decylubiquinone in exploring the kinetics of alternative NADH dehydrogenases.
Safety And Hazards
Future Directions
Decylubiquinone has been found to suppress breast cancer growth and metastasis by inhibiting angiogenesis via the ROS/p53/BAI1 signaling pathway . It has also been found to significantly inhibit colorectal cancer growth in the patient-derived xenograft (PDX) and CT26 xenograft models . These findings suggest potential future directions for the use of Decylubiquinone in cancer treatment.
properties
IUPAC Name |
2-decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4/c1-5-6-7-8-9-10-11-12-13-15-14(2)16(20)18(22-3)19(23-4)17(15)21/h5-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEGFMNVSYVVOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204063 | |
Record name | 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decylubiquinone | |
CAS RN |
55486-00-5 | |
Record name | Decylubiquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55486-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECYLUBIQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP8EJ59CQN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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